

# Guiding PROTAC Development: A Comparative Analysis of Ternary Complex Validation by SPR

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For researchers, scientists, and drug development professionals, the robust validation of ternary complex formation is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). Surface Plasmon Resonance (SPR) has emerged as a powerful technique for characterizing these interactions in real-time. This guide provides a comparative analysis of SPR for the validation of ternary complex formation, using PEG1-linker based PROTACs as an example, and presents supporting experimental data and protocols.

## The Central Role of the Ternary Complex in PROTAC Efficacy

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] They consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the linchpin of this process, leading to the ubiquitination and subsequent degradation of the target protein.[2] The stability and kinetics of this ternary complex are crucial determinants of a PROTAC's efficacy and selectivity.[2][3]

## Surface Plasmon Resonance: A Gold Standard for Ternary Complex Characterization

Surface Plasmon Resonance (SPR) is a label-free biophysical technique that allows for the real-time measurement of biomolecular interactions.[2] It provides quantitative data on binding

affinity ( $K_D$ ), association rates ( $k_a$ ), and dissociation rates ( $k_d$ ) for both binary (PROTAC-POI or PROTAC-E3 ligase) and ternary complexes.<sup>[2][4]</sup> This detailed kinetic information is invaluable for optimizing PROTAC design.<sup>[4]</sup>

A key parameter derived from SPR data is the cooperativity factor ( $\alpha$ ), which quantifies the influence of the second protein on the binding of the first. It is calculated as the ratio of the binary binding affinity to the ternary binding affinity ( $\alpha = K_D(\text{binary}) / K_D(\text{ternary})$ ).<sup>[1]</sup> A cooperativity value greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored and more stable than the individual binary interactions.<sup>[1]</sup>

## Quantitative Analysis of a PEG-linker PROTAC: The Case of MZ1

To illustrate the application of SPR in PROTAC development, we will use the well-characterized BRD4-degrading PROTAC, MZ1, as a representative example of a PROTAC with a short polyethylene glycol (PEG) linker. MZ1 connects a JQ1 derivative (a BET inhibitor) to a ligand for the von Hippel-Lindau (VHL) E3 ligase via a 3-unit PEG linker.<sup>[5]</sup>

The following table summarizes the SPR-derived binding data for MZ1 with the second bromodomain of BRD4 (BRD4-BD2) and the VHL E3 ligase.

Interaction	Analyte	Ligand	$K_D$ (nM)	$k_a$ (1/Ms)	$k_d$ (1/s)	Cooperativity ( $\alpha$ )	Half-life (t 1/2) (s)
Binary	MZ1	VHL	66	$1.2 \times 10^5$	$7.9 \times 10^{-3}$	-	-
Binary	MZ1	BRD4-BD2	15	-	-	-	-
Ternary	MZ1 + BRD4-BD2	VHL	3.7	$1.9 \times 10^5$	$7.1 \times 10^{-4}$	17.8	976

Note: Data is compiled from multiple sources and may vary slightly between studies. The half-life is calculated as  $\ln(2)/k_d$ .

The data clearly demonstrates the positive cooperativity of the ternary complex formation, with an  $\alpha$  value of 17.8. This indicates that the binding of MZ1 to VHL is significantly enhanced in the presence of BRD4-BD2, leading to a highly stable ternary complex with a long half-life. This stability is a key factor in the efficient degradation of BRD4 by MZ1.

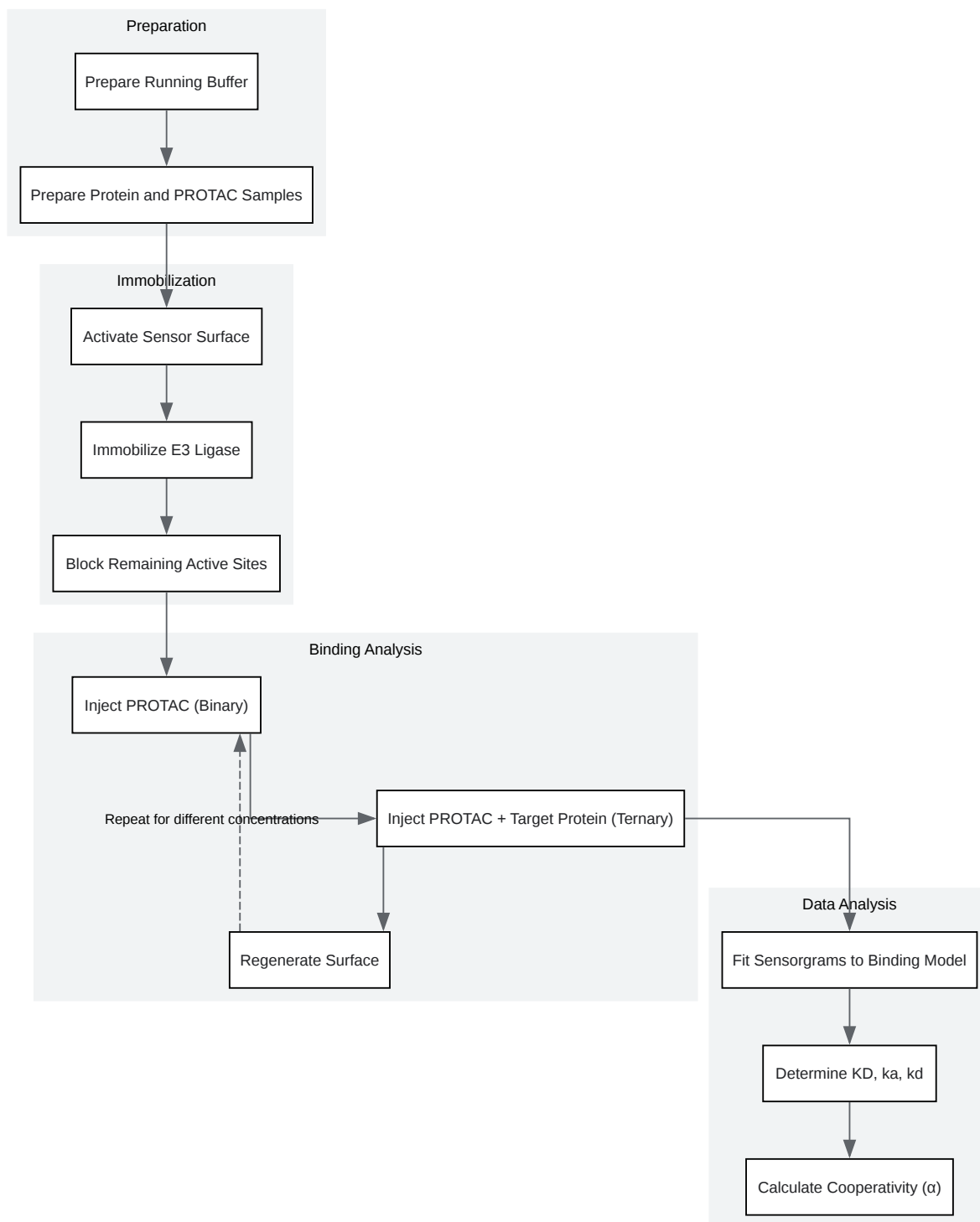
## Experimental Protocol: SPR Validation of Ternary Complex Formation

This protocol outlines a typical SPR experiment for validating the formation of a PROTAC-mediated ternary complex.

### 1. Materials and Reagents:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5, SA)
- Immobilization reagents (e.g., EDC/NHS, streptavidin)
- Running buffer (e.g., HBS-EP+)
- Recombinant E3 ligase (e.g., VHL complex)
- Recombinant target protein (e.g., BRD4-BD2)
- PROTAC of interest (e.g., MZ1)
- DMSO for PROTAC stock solution

### 2. Experimental Workflow:



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Figure 1: A generalized workflow for an SPR-based PROTAC ternary complex validation experiment.

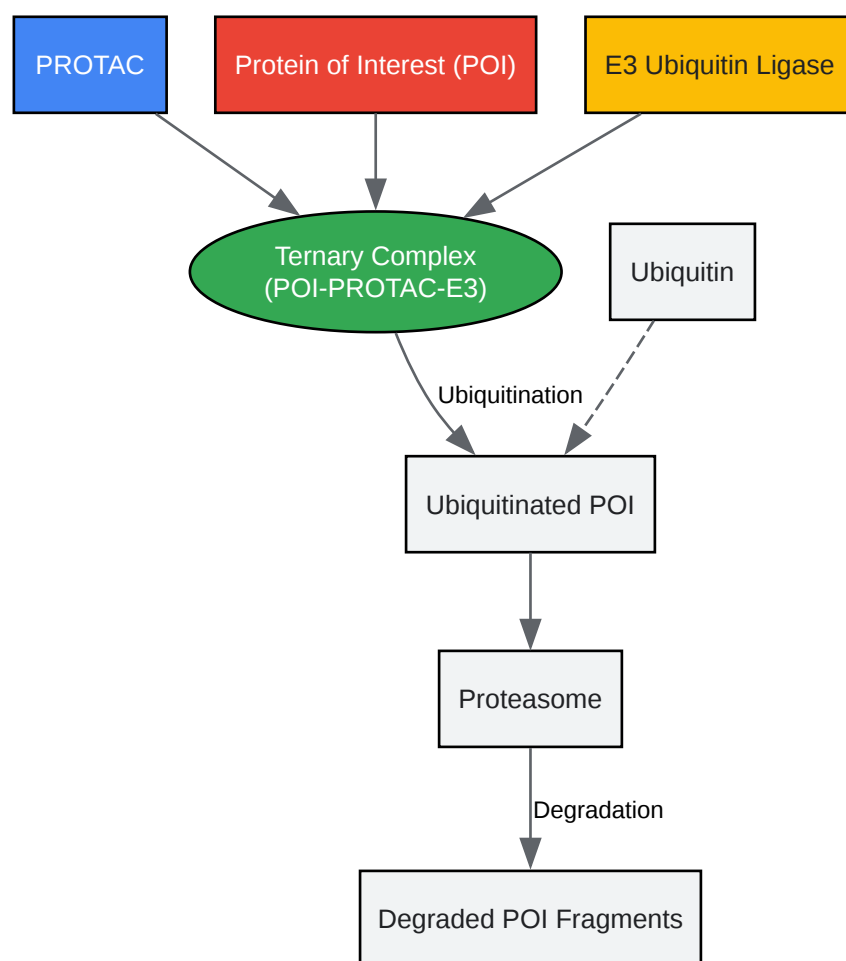
### 3. Detailed Method:

- Immobilization of E3 Ligase:
  - Activate the sensor chip surface according to the manufacturer's instructions.
  - Immobilize the E3 ligase (e.g., VHL complex) onto the activated surface to a desired response unit (RU) level.
  - Deactivate any remaining active esters on the surface.
- Binary Interaction Analysis:
  - Prepare a series of concentrations of the PROTAC in running buffer.
  - Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference flow cell.
  - Monitor the binding response in real-time.
  - Regenerate the sensor surface between injections if necessary.
  - Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the  $K_D$ ,  $k_a$ , and  $k_d$  for the binary interaction.
- Ternary Complex Formation Analysis:
  - Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC in running buffer.
  - Inject these solutions over the immobilized E3 ligase surface and a reference flow cell.
  - Monitor the binding response in real-time.
  - Regenerate the sensor surface between injections.

- Fit the sensorgrams to a suitable binding model to determine the  $K_D$ ,  $k_a$ , and  $k_d$  for the ternary complex formation.
- Data Analysis and Cooperativity Calculation:
  - Calculate the cooperativity factor ( $\alpha$ ) by dividing the  $K_D$  of the binary interaction (PROTAC with E3 ligase) by the  $K_D$  of the ternary complex formation.

## Signaling Pathway of PROTAC-Mediated Protein Degradation

The following diagram illustrates the key steps in the PROTAC-mediated protein degradation pathway.



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Figure 2: The signaling pathway of PROTAC-mediated protein degradation, highlighting ternary complex formation.

## Comparison with Alternative Methods

While SPR is a powerful tool, other biophysical techniques can also be employed to validate ternary complex formation.

Technique	Advantages	Disadvantages
Surface Plasmon Resonance (SPR)	Real-time, label-free, provides kinetic data ( $k_a$ , $k_d$ ), high sensitivity.[2]	Surface immobilization can potentially affect protein conformation, requires specialized equipment.
Isothermal Titration Calorimetry (ITC)	Provides thermodynamic data ( $\Delta H$ , $\Delta S$ ), solution-based, no immobilization.	Low throughput, requires large amounts of protein, does not provide kinetic information.[4]
Fluorescence Resonance Energy Transfer (FRET)	Homogeneous assay, can be adapted for high-throughput screening.	Requires labeling of proteins, potential for artifacts from labels.
NanoBRET™	Live-cell compatible, provides cellular context to ternary complex formation.[6]	Requires genetic modification of cells, indirect measurement of binding.
Mass Photometry	Label-free, solution-based, provides information on complex stoichiometry.[7]	Does not provide kinetic or affinity data.

## Conclusion

The validation of ternary complex formation is a cornerstone of successful PROTAC development. Surface Plasmon Resonance provides a robust and quantitative method for characterizing the kinetics and stability of these crucial interactions. The data obtained from SPR, particularly the cooperativity factor, offers invaluable insights that can guide the rational design and optimization of potent and selective protein degraders. While alternative techniques

offer complementary information, SPR remains a central and indispensable tool for researchers in the field of targeted protein degradation.

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